Cas no 937-39-3 (2-Phenylacetohydrazide)

Phenylacetylhydrazine is a chemical substance with the molecular formula of c8h10n2o< Br>
2-Phenylacetohydrazide structure
2-Phenylacetohydrazide structure
2-Phenylacetohydrazide
937-39-3
C8H10N2O
150.177801609039
MFCD00007612
83228
70301

2-Phenylacetohydrazide Properties

Names and Identifiers

    • 2-Phenylacetohydrazide
    • benzeneaceticacid,hydrazide
    • RARECHEM BG FB 0137
    • PHENYLACETIC ACID HYDRAZIDE
    • PHENYLACETHYDRAZIDE
    • 2-PHENYLACETIC ACID HYDRAZIDE
    • ASISCHEM R35457
    • Phenylacetic Hydrazide
    • 2-phenylacetohydrazide(SALTDATA: FREE)
    • SPECS AN-068
    • Benzeneacetic acid, hydrazide
    • Phenylacetylhydrazine
    • Phenylacetyl hydrazide
    • Phenacetic acid hydrazide
    • (2-Phenylacetyl)hydrazine
    • Phenylacetohydrazide
    • Phenyl-acetic acid hydrazide
    • FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • Phenylacetic acid hydrazide, 98%
    • Acetic acid, phenyl-, hydrazide
    • phenyl acetic hydrazide
    • 2-phenyl-acetohydrazide
    • 2-phenylacetic h
    • Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)
    • 2-Phenylacetic hydrazide
    • INHd 30
    • NSC 151437
    • Phenyl acetohydrazide
    • HMS1782P15
    • BBL008394
    • STK041854
    • MFCD00007612
    • DS-013559
    • phenyl acetic acid hydrazide
    • AC1644
    • AI3-22890
    • DTXSID0061327
    • Phenylacetic acid, hydrazide
    • DB-057427
    • 2-phenyl-acetic acid hydrazide
    • NSC151437
    • 937-39-3
    • Phenylacetic hydrazide, 98%
    • AKOS000120769
    • Phenylacethydrazide
    • Z56867310
    • Oprea1_206017
    • EN300-17050
    • P2203
    • NSC-151437
    • CHEMBL339003
    • 2-phenylacetic acid hydrazide
    • acetohydrazide, 2-phenyl-
    • EINECS 213-328-6
    • InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11
    • SY032275
    • SCHEMBL9163298
    • RS-1033
    • BDBM50001681
    • CCG-50896
    • SCHEMBL5080
    • 2-phenylacetic hydrazide
    • CS-0067160
    • E3Y5SE9D4G
    • ALBB-001037
    • NS00017492
    • AN-068/40177140
    • SR-01000640236-1
    • +Expand
    • MFCD00007612
    • FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
    • O=C(CC1C=CC=CC=1)NN

Computed Properties

  • 150.07900
  • 2
  • 2
  • 2
  • 150.079
  • 11
  • 130
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 2
  • 0
  • 55.1

Experimental Properties

  • 1.31020
  • 55.12000
  • 1.6180 (estimate)
  • 271.72°C (rough estimate)
  • 115.0 to 119.0 deg-C
  • 174.5 °C
  • White needle solid
  • Not determined
  • 205(MeOH)(lit.)
  • 1.1392 (rough estimate)

2-Phenylacetohydrazide Security Information

2-Phenylacetohydrazide Customs Data

  • 2928000090
  • China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Phenylacetohydrazide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003U67-5g
2-Phenylacetohydrazide
937-39-3 >98.0%(GC)(T)
5g
$28.00 2024-04-20
A2B Chem LLC
AB78271-1g
2-Phenylacetohydrazide
937-39-3 98%(GC)
1g
$18.00 2024-07-18
Aaron
AR003UEJ-1g
2-Phenylacetohydrazide
937-39-3 97%
1g
$3.00 2024-07-18
abcr
AB265207-1 g
2-Phenylacetohydrazide, 95%; .
937-39-3 95%
1g
€66.70 2022-06-11
Apollo Scientific
OR310651-1g
Phenylacetic acid hydrazide
937-39-3 98%
1g
£34.00 2023-08-31
Chemenu
CM113207-25g
2-phenylacetohydrazide
937-39-3 95+%
25g
$72 2022-06-09
Enamine
EN300-17050-0.05g
2-phenylacetohydrazide
937-39-3 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D694862-100g
Phenylacetic Hydrazide
937-39-3 98%
100g
$135 2022-07-29
Fluorochem
228240-1g
2-Phenylacetohydrazide
937-39-3 95%
1g
£10.00 2022-02-28
TRC
P321068-1g
2-Phenylacetohydrazide
937-39-3
1g
$ 52.00 2023-09-06

2-Phenylacetohydrazide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 - 2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Reference
Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold
Goher, Shaimaa S.; Griffett, Kristine; Hegazy, Lamees; Elagawany, Mohamed; Arief, Mohamed M. H.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  24 h, rt
Reference
Method for inhibiting methionine aminopeptidase type 2 (MetAP2), and inhibitor identification methods
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Alumina ,  Hydrazine hydrate (1:1)
Reference
Synthesis of monoacyl hydrazides
Rabini, Tito; Vita, Giulio, Journal of Organic Chemistry, 1965, 30(7), 2486-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt; 2 h, reflux
Reference
Azo type foaming agent, a manufacturing method thereof, and a resin foaming method using the same
, Korea, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1 - 3 d, 90 °C
Reference
Dynamic combinatorial chemistry to identify binders of ThiT, an S-component of the energy-coupling factor transporter for thiamin
Monjas, Leticia ; Swier, Lotteke J. Y. M.; Setyawati, Inda ; Slotboom, Dirk J.; Hirsch, Anna K. H., ChemMedChem, 2017, 12(20), 1693-1696

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  30 min, reflux
Reference
Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients
Palace-Berl, Fanny ; Pasqualoto, Kerly Fernanda Mesquita; Jorge, Salomao Doria; Zingales, Bianca; Zorzi, Rodrigo Rocha; et al, European Journal of Medicinal Chemistry, 2015, 96, 330-339

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → reflux
Reference
Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles
Woodard, Scott S.; Jerome, Kevin D., Combinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, 65 °C
Reference
Discovery of [1,2,4]triazole derivatives as new metallo-β-lactamase inhibitors
Yuan, Chen; Yan, Jie; Song, Chen; Yang, Fan; Li, Chao; et al, Molecules, 2020, 25(1),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → 0 °C
1.2 Solvents: Ethanol ;  0 °C; 0 °C → rt; 12 h, rt
Reference
Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazines
Hassen, Zied; Ben Akacha, Azaiez; Zantour, Hedi, Phosphorus, 2003, 178(10), 2241-2253

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Reference
New 1,3,4-oxadiazoles as an antitubercular agents
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(12), 447-449

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Reference
Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(10), 367-369

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
Reference
Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazoles
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(11), 407-409

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  rt; 1 h, reflux
Reference
Preparation of thiogalactoside derivatives for treating diabetes mellitus
, China, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt → reflux; 1 h, reflux; reflux → rt
Reference
Preparation of thioglucosides as SGLT2 inhibitors and antidiabetics
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
Reference
Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature
Singh, Shweta; Kandasamy, Jeyakumar, Asian Journal of Organic Chemistry, 2023, 12(6),

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 80 °C; cooled
Reference
Crystal structures and thermochemical properties of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex
Yang, Zai-wen; Ding, Zuo-cheng; Liu, Xiang-rong; Zhao, Shun-sheng; Zhang, Run-lan; et al, Wuji Huaxue Xuebao, 2015, 31(8), 1520-1528

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Reference
Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry
Mauri, Emanuele; Rossi, Filippo; Sacchetti, Alessandro, Polymers for Advanced Technologies, 2015, 26(12), 1456-1460

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  2 - 3 h, reflux
Reference
Synthesis of new S-alkylated-3-mercapto-1,2,4-triazole derivatives bearing cyclic amine moiety as potent anticancer agents
Murty, M. S. R.; Ram, Kesur R.; Rao, Rayudu Venkateswara; Yadav, J. S.; Rao, Janapala Venkateswara; et al, Letters in Drug Design & Discovery, 2012, 9(3), 276-281

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1)
Reference
Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes
Jasiak, Karolina; Kudelko, Agnieszka; Zielinski, Wojciech; Kuznik, Nikodem, ARKIVOC (Gainesville, 2017, (2), 87-106

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1)
Reference
Intramolecular addition of acyldiazenecarboxylates onto double bonds in the synthesis of heterocycles
Prata, Jose V.; Clemente, Dina-Telma S.; Prabhakar, Sundaresan; Lobo, Ana M.; Mourato, Isabel; et al, Journal of the Chemical Society, 2002, (4), 513-528

2-Phenylacetohydrazide Raw materials

2-Phenylacetohydrazide Preparation Products

2-Phenylacetohydrazide Suppliers

HU BEI YONG KUO Technology Co., Ltd.
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:937-39-3)
A LA DING
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2-Phenylacetohydrazide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:937-39-3)2-Phenylacetohydrazide
A844695
99%
500g
168.0